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Methyl 4-bromo-2-methoxynicotinate is a substituted pyridine derivative that has emerged as
a significant building block for researchers in medicinal chemistry and materials science. Its
structure is characterized by a pyridine core functionalized with three key groups: a bromine
atom at the 4-position, a methoxy group at the 2-position, and a methyl ester at the 3-position.
This specific arrangement of an electron-withdrawing ester and an electron-donating methoxy
group on a brominated pyridine ring provides a synthetically versatile scaffold.

The true value of this molecule lies in the reactivity of the carbon-bromine bond, which serves
as a prime handle for sophisticated chemical transformations. It is an excellent substrate for
palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon
and carbon-nitrogen bonds.[1][2][3] This capability is crucial in the field of drug discovery,
where the pyridine moiety is a prevalent scaffold in a wide array of pharmaceuticals.[4][5] This
guide offers a comprehensive technical overview of its properties, a plausible synthetic
approach, detailed characterization methods, and its core applications in modern organic
synthesis.

Physicochemical Properties and Safety Profile
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A clear understanding of the compound's physical properties and safety requirements is

fundamental for its proper handling, storage, and use in a laboratory setting.

Table 1: Physicochemical Properties of Methyl 4-bromo-2-methoxynicotinate

Property Value Reference
CAS Number 1256803-88-9 [6]
Molecular Formula CsHsBrNOs Calculated from structure
Molecular Weight 246.06 g/mol [6]
O=C(0OC)C1=C(OC)N=CC=C1
SMILES [6]
Br
White to yellow solid
Appearance

(predicted)

N Store at 2-8°C under an inert
Storage Conditions
atmosphere

[6]7]

Table 2: GHS Hazard and Precautionary Information
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Category Information Reference
Signal Word Warning [6]
Pictogram GHSO07 (Exclamation Mark) [6]

Hazard Statements

H315: Causes skin
irritation.H319: Causes serious
eye irritation.H335: May cause

respiratory irritation.

[8][°]

Precautionary Statements

P261: Avoid breathing
dust/fume/gas/mist/vapors/spr
ay.P280: Wear protective
gloves/eye protection/face
protection.P302+P352: IF ON
SKIN: Wash with plenty of
soap and
water.P305+P351+P338: IF IN
EYES: Rinse cautiously with
water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.

[6]i8]

Synthesis and Purification

While a specific, peer-reviewed synthesis for Methyl 4-bromo-2-methoxynicotinate is not

readily available in the provided search results, a logical and robust synthetic route can be

proposed based on established chemical principles for related pyridine derivatives. The most

plausible pathway involves the synthesis of the corresponding carboxylic acid precursor,

followed by a standard esterification reaction.
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Caption: Proposed synthetic workflow for Methyl 4-bromo-2-methoxynicotinate.

Plausible Synthetic Protocol: Esterification of 4-Bromo-
2-methoxynicotinic Acid

This protocol assumes the availability of the precursor, 4-Bromo-2-methoxynicotinic acid (CAS
1211579-98-4), which can be synthesized from commercially available materials.[7] The
conversion of a carboxylic acid to its methyl ester is a fundamental and reliable transformation.

Objective: To synthesize Methyl 4-bromo-2-methoxynicotinate via Fischer esterification.
Materials:

e 4-Bromo-2-methoxynicotinic acid

o Methanol (MeOH), anhydrous

e Sulfuric acid (H2S0Oa4), concentrated

o Saturated sodium bicarbonate (NaHCO3) solution

o Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)

o Ethyl acetate (EtOAC)
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Hexanes

Procedure:

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and
reflux condenser, add 4-Bromo-2-methoxynicotinic acid (1.0 eq).

Reagent Addition: Add anhydrous methanol (approx. 10-20 mL per gram of acid) to dissolve
the starting material.

Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid
(approx. 2-3 drops per gram of acid) to the solution.

Heating: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The
reaction progress should be monitored by Thin Layer Chromatography (TLC) until the
starting material is consumed.

Work-up:

o Cool the reaction mixture to room temperature.

o Carefully neutralize the excess acid by slowly adding saturated NaHCOs solution until
effervescence ceases.

o Extract the aqueous layer with ethyl acetate (3 x 20 mL).

o Combine the organic layers and wash with brine (1 x 20 mL).

Drying and Concentration: Dry the combined organic phase over anhydrous MgSOQOu4, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude product can be purified by silica gel column chromatography
using a gradient of ethyl acetate in hexanes to yield the pure Methyl 4-bromo-2-
methoxynicotinate.

Spectroscopic Characterization
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Unequivocal structural confirmation is a cornerstone of chemical synthesis.[10] A combination
of spectroscopic techniques, including NMR, IR, and Mass Spectrometry, provides the
necessary data to verify the identity and purity of the synthesized Methyl 4-bromo-2-
methoxynicotinate.

(Purified Compound)

Framework unctiona Molecular Weight
Connectivity Groups & Formula

[NMR SpectrOSCOp)j< QR Spectroscop)a {Mass Spectrometra

(*H & 13C)

Structural Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of the target compound.

Table 3: Predicted Spectroscopic Data for Structural Elucidation
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Technique Expected Data Rationale
The two pyridine protons are
0 8.2-8.4 (d, 1H, H6-pyridine)d  doublets due to coupling with
H NMR 7.5-7.7 (d, 1H, H5-pyridine)d each other. The methoxy and
3.9-4.1 (s, 3H, -OCHs)d 3.8- methyl ester protons are
4.0 (s, 3H, -COOCHS3) singlets with no adjacent
protons to couple with.[11][12]
8 signals expected:d ~165-170  Expect 8 distinct signals for the
(C=0, ester)d ~160-165 (C2- 8 unique carbon atoms.
15C NMR pyridine)d ~145-150 (C6- Chemical shifts are estimated
pyridine)d ~110-140 (C3, C4, based on standard values for
C5-pyridine)d ~53-56 (- similar functional groups.[11]
OCHs3)4 ~52-55 (-COOCHs) [13]
~2950 (C-H, sp?)~1720-1740 _
Each functional group absorbs
(C=0, ester stretch)~1550- ) o
) infrared radiation at a
1600 (C=C/C=N, aromatic o
IR (cm™1) ] characteristic frequency,
ring)~1250-1300 (C-O, ] o o
allowing for their identification.
ester/ether stretch)~600-700
[LO][12][13]
(C-Br stretch)
The molecular ion peak will
M+: ~245M*+2: ~247 (approx. show a characteristic 1:1
1:1 ratio)Fragments: loss of isotopic pattern for bromine
MS (m/z)

OCHs (m/z 31), COOCHs (m/z
59)

(7°Br and 8!Br). Fragmentation
patterns provide further

structural clues.[13]

Reactivity and Synthetic Applications in Drug

Discovery

The synthetic utility of Methyl 4-bromo-2-methoxynicotinate is dominated by the reactivity of

its C-Br bond, making it an ideal substrate for palladium-catalyzed cross-coupling reactions.

These reactions are among the most powerful tools for constructing the complex molecular

architectures required for modern pharmaceuticals.
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Application 1: Suzuki-Miyaura Coupling for C-C Bond
Formation

The Suzuki-Miyaura reaction is a Nobel Prize-winning method for creating a carbon-carbon
bond between an organohalide and an organoboron species, typically a boronic acid.[3] This
reaction is widely used to synthesize biaryl and substituted aromatic compounds, which are
common motifs in drug candidates.[2][14]

General Scheme: Suzuki-Miyaura Coupling
HetAr-Br Pd(PPhs)s, K2COs3

P
R-B(OH)2

Methyl 4-bromo-2-methoxynicotinate

R-B(OH)2 Pd(0) Catalyst
(Aryl/Heteroaryl Base (e.g., K2COs3) Coupled Product
Boronic Acid) Solvent (e.g., Dioxane/H20)

Click to download full resolution via product page
Caption: General reaction scheme for Suzuki-Miyaura cross-coupling.

e Setup: In a Schlenk flask, combine Methyl 4-bromo-2-methoxynicotinate (1.0 eq), the
desired aryl or heteroaryl boronic acid (1.1-1.5 eq), and a base such as K2COs or KzPOa
(2.0-3.0 eq).[14]

o Catalyst Addition: Add the palladium catalyst, for example,
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.02-0.05 eq).
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 Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen).
Repeat this cycle three times.[14]

e Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and
water.[14]

» Reaction: Heat the mixture with stirring (typically 80-100°C) for 2-12 hours, monitoring by
TLC or LC-MS.

o Work-up & Purification: After cooling, the reaction is typically diluted with water, extracted
with an organic solvent (e.g., ethyl acetate), dried, and purified via column chromatography.

Application 2: Buchwald-Hartwig Amination for C-N
Bond Formation

The Buchwald-Hartwig amination is another pillar of modern synthetic chemistry, enabling the
formation of C-N bonds by coupling aryl halides with amines.[1][15] This reaction is invaluable
for synthesizing aryl amines, which are present in a vast number of FDA-approved drugs.[4]

General Scheme: Buchwald-Hartwig Amination

R'R2NH

Pd Catalyst
+ Ligand (e.g., BINAP) (HetAr-NRle)
Base (e.g., NaOtBu)

Pdz(dba)s, BINAP, NaOtBu

Click to download full resolution via product page

Caption: General reaction scheme for Buchwald-Hartwig amination.

e Setup: In a glovebox or using Schlenk techniques, charge an oven-dried flask with a
palladium precursor (e.g., Pdz(dba)s or Pd(OACc)2), a suitable phosphine ligand (e.g., BINAP,
Xantphos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs2C03).[16][17]
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e Reagent Addition: Add Methyl 4-bromo-2-methoxynicotinate (1.0 eq) and the primary or
secondary amine (1.1-1.5 eq).

e Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

» Reaction: Seal the vessel and heat the mixture with vigorous stirring (typically 80-110°C) for
4-24 hours, monitoring by TLC or LC-MS.

o Work-up & Purification: After cooling, the reaction mixture is typically filtered through a pad of
Celite to remove palladium residues, concentrated, and purified by column chromatography.
[17]

Conclusion

Methyl 4-bromo-2-methoxynicotinate stands out as a highly functionalized and synthetically
attractive building block. Its well-defined structure, combined with the strategic placement of a
reactive bromine handle, allows for predictable and efficient participation in cornerstone
reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. For researchers and
scientists in drug development, this compound provides a reliable and versatile starting point
for the rapid generation of compound libraries, enabling the exploration of structure-activity
relationships and the optimization of lead candidates. Its utility underscores the continuing
importance of functionalized heterocyclic intermediates in advancing the frontiers of medicinal
chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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